molecular formula C7H9ClN2 B1361238 4-Chloro-N1-methylbenzene-1,2-diamine CAS No. 59681-66-2

4-Chloro-N1-methylbenzene-1,2-diamine

Cat. No. B1361238
CAS RN: 59681-66-2
M. Wt: 156.61 g/mol
InChI Key: UVUAKQQNONYKJK-UHFFFAOYSA-N
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Description

“4-Chloro-N1-methylbenzene-1,2-diamine” is an organic compound with the molecular formula C7H9ClN2 . It has a molecular weight of 156.61 . The compound is typically available in solid form .


Synthesis Analysis

The synthesis of “4-Chloro-N1-methylbenzene-1,2-diamine” can be achieved through several methods. One method involves heating “4-chloro-N1-methylbenzene-1,2-diamine” (15.0 g, 96 mmol) and glycolic acid (8.1 g, 106 mmol) together in a sealed tube at 150°C for 5 hours . The residue is then purified by flash column chromatography to yield the product .


Molecular Structure Analysis

The molecular structure of “4-Chloro-N1-methylbenzene-1,2-diamine” can be represented by the SMILES string Cc1cc(N)c(N)cc1Cl . The InChI key for this compound is UVUAKQQNONYKJK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4-Chloro-N1-methylbenzene-1,2-diamine” is a solid at room temperature . The compound has a high GI absorption and is BBB permeant . It is soluble, with a solubility of 0.371 mg/ml . The compound has a LogP value of 1.48, indicating its lipophilicity .

Scientific Research Applications

Chemical Transformations and Derivatives

  • Chlorination of 4-methylbenzene-1,2-diamine results in the formation of pentachloro ketone and other transformation products. The chlorination process and the properties of these compounds have been studied extensively (Calvert et al., 1992).

Physical Properties and Interactions

  • Research on the densities and viscosities of 4-methylbenzene-1,2-diamine in various solvents provides insights into solute-solvent interactions and the effects of structural factors on these properties (Zhu et al., 2014).

Polymer Synthesis and Properties

  • Soluble and thermally stable polymers, such as poly(amide-imide)s, have been synthesized using derivatives of 4-methylbenzene-1,2-diamine, demonstrating properties suitable for high-performance engineering plastics (Yang & Wei, 2001).
  • Polyimides containing azomethine linkage, synthesized from substituted aromatic diamines including derivatives of 4-methylbenzene-1,2-diamine, show promise as materials for high-performance engineering plastics (Iqbal et al., 2015).

Biological and Medicinal Applications

  • N1-benzyl-4-methylbenzene-1,2-diamine and its analogs have shown potential in inhibiting nitric oxide production in macrophages, suggesting therapeutic potential in NO-associated inflammatory diseases (Shin et al., 2005).

Material Science and Engineering

  • Schiff base ligands and their metal complexes synthesized from derivatives of 4-methylbenzene-1,2-diamine have been studied for their electrical and semiconducting properties (Topal et al., 2021).

Safety And Hazards

The compound is classified with the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H332, and H335 . Precautionary statements include P280, P305+P351+P338, and P310 .

properties

IUPAC Name

4-chloro-1-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUAKQQNONYKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348791
Record name 4-chloro-1-N-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N1-methylbenzene-1,2-diamine

CAS RN

59681-66-2
Record name 4-chloro-1-N-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-N1-methylbenzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-N-methyl-2-nitroaniline (713 mg, 3.8 mmol) in ethanol (10 mL) is added ammonium formate (1.2 g, 19 mmol) followed by zinc dust (745 mg, 11.5 mmol). The reaction is heated to 50° C. for 2 h. The room temperature suspension is filtered through a bed of Celite and the filtrate is rinsed with additional methanol (10 mL). The filtrate is concentrated to afford the title compound (592 mg, 89%) as an oil which was used in the next step without purification
Quantity
713 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
745 mg
Type
catalyst
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Schröder, M Leiendecker, U Grädler… - Journal of Medicinal …, 2022 - ACS Publications
The highly conserved catalytic sites in protein kinases make it difficult to identify ATP competitive inhibitors with kinome-wide selectivity. Serendipitously, during a dedicated fragment …
Number of citations: 2 pubs.acs.org
A Mashabi - 2021 - eprints.nottingham.ac.uk
Pseudomonas aeruginosa is an important opportunistic pathogen that belongs to superbug microorganisms and shows an increased number of multi-drug resistant (MDR) clinical …
Number of citations: 2 eprints.nottingham.ac.uk

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